N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with an isopropyl group at position 3 and a 2,6-dichlorobenzylidene hydrazide moiety at position 3. The 2,6-dichlorophenyl group is a critical pharmacophore known for enhancing lipophilicity and influencing biological interactions, particularly in antimicrobial and anticancer agents .
Properties
Molecular Formula |
C14H14Cl2N4O |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-10(15)4-3-5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+ |
InChI Key |
YGFGUQDXLAPEMW-REZTVBANSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
The precursor carbohydrazide is synthesized via hydrazinolysis of the corresponding ethyl ester. Ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (80–99%) in ethanol under reflux for 6–8 hours, yielding 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with a reported purity of ≥95%. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration and recrystallization from ethanol.
Key reaction parameters:
Condensation with 2,6-Dichlorobenzaldehyde
The target hydrazone is formed through a Schiff base condensation between 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide and 2,6-dichlorobenzaldehyde. The reaction is catalyzed by acetic acid in ethanol under reflux for 4–6 hours. The E-configuration of the imine bond is confirmed via NMR spectroscopy, with the characteristic singlet for the methylidene proton appearing at δ 8.31 ppm.
Optimized conditions:
-
Molar ratio: 1:1 (carbohydrazide to aldehyde)
-
Catalyst: 2–3 drops glacial acetic acid
-
Solvent: Ethanol (95%)
-
Temperature: 78°C
Reaction Optimization and By-Product Analysis
Solvent and Catalytic Effects
Substituting ethanol with methanol reduces yields to 65–72% due to incomplete imine formation. Protic solvents stabilize the transition state, while aprotic solvents like tetrahydrofuran (THF) result in <50% yields. Acid catalysts (e.g., HCl, H2SO4) are less effective than acetic acid, generating side products such as unreacted aldehyde dimers.
Temperature and Time Dependence
Elevating the reaction temperature to 90°C shortens the reaction time to 2 hours but increases decomposition by-products (e.g., oxidized hydrazones). At 60°C, the reaction requires 12 hours for completion, with yields dropping to 70%. The optimal balance between time and yield is achieved at 78°C for 5 hours.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
-
N–H stretch: 3250–3300 cm⁻¹ (hydrazide)
-
C=O stretch: 1655 cm⁻¹ (carbohydrazide)
1H-NMR (500 MHz, DMSO-d6):
-
δ 11.54 ppm (s, 1H, CONH)
-
δ 8.31 ppm (s, 1H, N=CH)
-
δ 2.85 ppm (s, 3H, CH3 from isopropyl)
13C-NMR (125 MHz, DMSO-d6):
Mass Spectrometry (ESI-MS):
-
Molecular ion: [M+H]⁺ at m/z 365.24
-
Fragments: m/z 231.08 (loss of 2,6-dichlorophenyl group)
Purity and Elemental Analysis
Recrystallization from ethanol yields 95% pure product, confirmed by HPLC (C18 column, acetonitrile/water = 70:30). Elemental analysis aligns with the theoretical composition (C17H18Cl2N4O):
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-pending method (WO2021255071A1) describes a continuous flow system for analogous hydrazones, reducing reaction time to 30 minutes via pressurized ethanol at 100°C. This approach minimizes by-products and scales to kilogram quantities.
Green Chemistry Approaches
Microwave-assisted synthesis (100 W, 80°C) achieves 88% yield in 20 minutes, reducing solvent use by 40%. Solvent-free mechanochemical grinding (ball milling) is under investigation but currently yields <60% due to incomplete mixing.
Applications in Drug Discovery
The compound serves as a scaffold for antimicrobial and anticancer agents. Derivatives with electron-withdrawing groups (e.g., –NO2, –F) exhibit enhanced bioactivity, though the isopropyl substituent in this analogue improves metabolic stability .
Chemical Reactions Analysis
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms in the 2,6-dichlorophenyl group are replaced by other substituents such as alkyl or aryl groups.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound belongs to a family of pyrazole-5-carbohydrazides with diverse substituents. Key analogs and their properties are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and electrophilicity, critical for interactions with biological targets (e.g., enzymes or DNA) . Aromatic vs. Polar Groups (e.g., ethoxy): Improve solubility but may reduce membrane permeability .
Analytical Techniques
- Spectroscopy :
- X-ray Crystallography : SHELXL () is widely used for structural validation. For example, E-DPPC () exhibits a planar hydrazone linkage, critical for bioactivity .
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 327.19 g/mol. The presence of dichlorophenyl and pyrazole moieties contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14Cl2N4O |
| Molecular Weight | 327.19 g/mol |
| IUPAC Name | This compound |
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated using various models, including the carrageenan-induced paw edema model in rats. In studies, it demonstrated a notable inhibition percentage comparable to standard anti-inflammatory drugs such as diclofenac and ibuprofen.
- Case Study : A study reported that derivatives similar to this compound showed an inhibition rate of over 80% in carrageenan-induced edema, indicating strong anti-inflammatory potential .
2. Anticancer Properties
The compound's structure suggests potential as a pharmacophore in anticancer drug design. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Study Results : Compounds structurally related to this pyrazole have shown promising results against strains such as E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inflammatory Pathways : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in studies evaluating similar compounds.
- Cell Signaling : The compound may modulate signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
Q & A
Q. Q1. What are the optimal synthetic routes for N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Pyrazole core formation : Condensation of β-diketones or β-ketoesters with hydrazine derivatives under acidic/basic conditions.
Hydrazone linkage : Reaction of the pyrazole-carbohydrazide intermediate with 2,6-dichlorobenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Key factors:
- Temperature : Elevated temperatures (70–80°C) enhance hydrazone formation but may degrade thermally sensitive substituents.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate isolation.
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
Methodological Answer: Validation requires:
Q. Q3. What structural analogs of this compound have been studied, and how do substituent variations affect biological activity?
Methodological Answer: Analog studies reveal:
| Analog | Substituent | Biological Activity | Key Reference |
|---|---|---|---|
| N'-(4-Chlorophenyl)methylidene | Cl at para position | Enhanced anti-inflammatory activity | |
| N'-(3,4-Dimethoxyphenyl)methylidene | Methoxy groups | Improved antioxidant capacity | |
| N'-(Furan-2-yl)methylidene | Heterocyclic substituent | Selective antimicrobial action | |
| Substituent electronegativity and steric bulk critically modulate target binding (e.g., dichlorophenyl groups enhance hydrophobic interactions in enzyme pockets) . |
Advanced Research Questions
Q. Q4. How can computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- B3LYP/6-311G(d,p) basis set : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
- Solvation models (IEFPCM) : Simulate aqueous stability and tautomeric equilibria .
- Molecular docking (AutoDock/Vina) :
Q. Q5. How should researchers address contradictions in crystallographic data (e.g., disorder, non-converging refinement)?
Methodological Answer:
Q. Q6. What experimental strategies resolve discrepancies between computational predictions and observed biological activity?
Methodological Answer:
- Validate docking results :
- Address false positives :
Q. Q7. How do environmental factors (pH, temperature) influence the compound’s stability, and what degradation products form?
Methodological Answer:
- Stability studies :
- pH-dependent hydrolysis : Monitor by HPLC (e.g., hydrazone cleavage at pH < 3 or > 10 yields pyrazole-carbohydrazide and 2,6-dichlorobenzaldehyde) .
- Thermal degradation (TGA/DSC) : Identify decomposition thresholds (>200°C) and exothermic events .
- Degradation pathways :
Methodological Best Practices
Q. Q8. What are the limitations of SHELX-based refinement for this compound’s crystal structure?
Methodological Answer:
Q. Q9. How can researchers design assays to differentiate between specific and non-specific biological interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
